Full Agonist Efficacy Advantage over Dimaprit in Gastric Acid Secretion
In an in vivo model of gastric acid secretion in anaesthetized rats with lumen-perfused stomachs, Amthamine demonstrated significantly higher efficacy than dimaprit [1]. Amthamine also exhibited 3- to 10-fold greater potency than dimaprit across all experimental models tested, while remaining approximately equipotent with histamine [2]. In the rat isolated gastric fundus preparation, Amthamine behaved as a full agonist with an EC50 of 18.9 µmol/L [3].
| Evidence Dimension | In Vivo Gastric Acid Secretion Efficacy and Potency |
|---|---|
| Target Compound Data | ED50 = 0.069 µmol/kg/h (conscious cat, gastric fistula); ED50 = 11.69 µmol/kg i.v. (anaesthetized rat); 3-10× more potent than dimaprit |
| Comparator Or Baseline | Dimaprit (partial agonist; 3-10× less potent); Histamine (equipotent) |
| Quantified Difference | Significantly higher efficacy than dimaprit in anaesthetized rat stomach; 3-10× potency advantage over dimaprit |
| Conditions | In vivo: conscious cats with gastric fistula, anaesthetized rats with lumen-perfused stomach; In vitro: rat isolated gastric fundus |
Why This Matters
For gastric secretion studies requiring a full H2 agonist with high efficacy, Amthamine provides a distinct advantage over dimaprit, which exhibits lower maximal efficacy and potency.
- [1] Coruzzi, G., Timmerman, H., Adami, M., & Bertaccini, G. (1993). The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(1), 77–81. View Source
- [2] Coruzzi, G., Timmerman, H., Adami, M., & Bertaccini, G. (1993). The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(1), 77–81. View Source
- [3] Coruzzi, G., Timmerman, H., Adami, M., & Bertaccini, G. (1993). The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(1), 77–81. View Source
